molecular formula C20H19ClN6 B11229859 N~4~-(3-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229859
M. Wt: 378.9 g/mol
InChI Key: PPLVITAATWZZPF-UHFFFAOYSA-N
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Description

N4-(3-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with propylamine and a suitable pyrimidine precursor under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N4-(3-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-2-11-22-20-25-18(24-15-8-6-7-14(21)12-15)17-13-23-27(19(17)26-20)16-9-4-3-5-10-16/h3-10,12-13H,2,11H2,1H3,(H2,22,24,25,26)

InChI Key

PPLVITAATWZZPF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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